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Compound of Interest

Compound Name: 2-Acetyl-3-methylpyrazine

Cat. No.: B1328917

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparative analysis of the spectroscopic properties of pyrazine-2-
carbonitrile and its derivatives. The information presented, encompassing Nuclear Magnetic
Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and
Ultraviolet-Visible (UV-Vis) spectroscopy, provides crucial insights into the structural and
electronic characteristics of these compounds. Such understanding is vital for applications in
medicinal chemistry and materials science.[1]

Spectroscopic Data Comparison

The subsequent tables provide a summary of key spectroscopic data for a series of 5-
substituted pyrazine-2-carbonitrile derivatives. The selected substituents span a range of
electronic effects, from electron-donating to electron-withdrawing groups, to demonstrate their
impact on the spectroscopic properties of the pyrazine ring.[1]

Table 1: *H NMR Spectral Data (o, ppm) in CDCI3[1]
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Substituent (at C-5) H-3 H-6 Other Protons

-H (Pyrazine-2- 8.72(dd, J=25,1.6 9.21 (d, J = 2.5 Hz, H-
o 8.86 (d, J=1.6 Hz)

carbonitrile) Hz) 2)

-CHs (5-

methylpyrazine-2- 8.65 (s) 8.55 (s) 2.65 (s, 3H, CHs)

carbonitrile)

-Br (5-bromopyrazine-

o 8.85(d, J=1.5Hz) 8.95(d, J=1.5Hz) -
2-carbonitrile)
-NH:z (5-
aminopyrazine-2- 8.35(d, J=1.5H2) 7.95(d,J=15H2) 5.10 (br s, 2H, NH2)
carbonitrile)
-OCHs (5-
methoxypyrazine-2- 8.40 (d,J=1.4 Hz) 8.15(d, J=1.4 Hz) 4.05 (s, 3H, OCHs3)

carbonitrile)

Table 2: 13C NMR Spectral Data (8, ppm) in CDCl3
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Substitue Other
C-2 C-3 C-5 C-6 CN
nt (at C-5) Carbons

-H
(Pyrazine-
2- 147.8 144.1 145.5 143.8 117.5 -

carbonitrile

)

-CHs (5-
methylpyra
zine-2- 146.5 144.5 155.8 142.1 117.9 21.5 (CHs)

carbonitrile

)

-Br (5-
bromopyra
zine-2- 146.2 145.8 135.1 145.1 116.8 -

carbonitrile

)

-NH:z (5-
aminopyra
zine-2- 148.2 138.5 155.2 128.9 118.2 -

carbonitrile

)

-OCHs (5-
methoxypy
razine-2- 147.0 135.1 165.4 125.8 1171

carbonitrile

)

55.8
(OCH5)

Table 3: FTIR Spectral Data (v, cm~2)[1]
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Substituent (at v(C-H) Other Key
v(C=N) v(C=N) .

C-5) aromatic Bands
-H (Pyrazine-2- 1171, 1089,

o 2240 1583, 1525 3132, 3080
carbonitrile) 1046, 1021, 870
-CHs (5-

] 2925 (C-H
methylpyrazine- 2235 1575, 1530 3120, 3060 ) i
o aliphatic)
2-carbonitrile)
-Br (5-
bromopyrazine- 2245 1560, 1510 3140, 3090 1050 (C-Br)
2-carbonitrile)
-NH2 (5-
) ) 3450, 3350 (N-H

aminopyrazine-2- 2225 1600, 1540 3100, 3040

. stretch)
carbonitrile)
-OCHs (5-

) 1250 (C-O
methoxypyrazine 2230 1590, 1550 3110, 3050
stretch)

-2-carbonitrile)

Table 4: Mass Spectrometry Data (m/z)[1]

Substituent (at C-5)

Molecular lon [M]*

Key Fragment lons

-H (Pyrazine-2-carbonitrile) 105.03 78, 51
-CHs (5-methylpyrazine-2-
(_ _ yipy 119.05 92, 65
carbonitrile)
-Br (5-bromopyrazine-2-
182.94, 184.94 104, 77
carbonitrile)
-NH2 (5-aminopyrazine-2-
o 120.05 93, 66
carbonitrile)
-OCHs (5-methoxypyrazine-2-
135.04 104,92, 77
carbonitrile)
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Table 5: UV-Vis Spectral Data (in Methanol)[1]

Molar Absorptivity (g, L

Substituent (at C-5) Amax (nm)
mol~* cm™?)
-H (Pyrazine-2-carbonitrile) 260, 315 8000, 1200
-CHs (5-methylpyrazine-2-
o 265, 320 8500, 1300
carbonitrile)
-Br (5-bromopyrazine-2-
o 270, 325 9000, 1100
carbonitrile)
-NH: (5-aminopyrazine-2-
o 285, 350 12000, 2500
carbonitrile)
-OCHs (5-methoxypyrazine-2-
275, 340 10000, 2000

carbonitrile)

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance Il 400 MHz NMR spectrometer or an equivalent
instrument was used.[1]

e Sample Preparation: Samples were dissolved in deuterated chloroform (CDCIs) containing
0.03% v/v tetramethylsilane (TMS) as an internal standard.

o Data Acquisition: Both *H and 3C NMR spectra were acquired at room temperature.

o Data Processing: The obtained Free Induction Decays (FIDs) underwent Fourier
transformation, phase correction, and baseline correction using appropriate software (e.g.,
MestReNova, TopSpin). Chemical shifts () are reported in parts per million (ppm) relative to
TMS.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy
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Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or a similar instrument
equipped with a universal attenuated total reflectance (UATR) accessory was utilized.

Sample Preparation: A small amount of the solid sample was placed directly on the ATR
crystal.

Data Acquisition: Spectra were recorded in the range of 4000-400 cm~1! with a resolution of 4

cm™1,

Data Processing: The interferogram was Fourier transformed to generate the infrared
spectrum. The spectrum was then baseline-corrected, and the peak positions are reported in
wavenumbers (cm~1).[1]

Mass Spectrometry (MS)

Instrumentation: An Agilent 6460 Triple Quadrupole LC/MS system with an electrospray
ionization (ESI) source or a GC-MS system with an electron ionization (EI) source was
employed.[1]

Sample Preparation (ESI): Samples were dissolved in a suitable solvent like methanol or
acetonitrile to a concentration of approximately 10 pg/mL. This solution was then directly
infused into the ESI source.[1]

Data Acquisition: Mass spectra were recorded in positive ion mode.

Data Processing: The recorded mass spectra were analyzed to identify the molecular ion
peak and characteristic fragment ions.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

 Instrumentation: A recording double-beam spectrophotometer with a photometric accuracy of
+0.02 absorbance units was used.[1]

o Sample Preparation: Samples were dissolved in methanol to prepare solutions of known
concentrations (approximately 10-4to 10—> M).
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o Data Acquisition: The absorbance spectrum was recorded over a wavelength range of 200-
400 nm using a 1 cm path length quartz cuvette.

o Data Processing: The absorbance spectrum was recorded against a methanol blank. The
wavelengths of maximum absorbance (Amax) and the corresponding molar absorptivity (g)

were determined.[1]

Visualizations
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Caption: General experimental workflow for spectroscopic analysis.
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Caption: Relationship between molecular properties and spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1328917?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1328917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

